molecular formula C17H18N4O3 B2932788 1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2034465-23-9

1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2932788
CAS No.: 2034465-23-9
M. Wt: 326.356
InChI Key: CPUCNSAYBOFKDN-UHFFFAOYSA-N
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Description

This compound features a benzofuran moiety fused to a pyrrolidine ring via a carbonyl group, linked to a 1,2,3-triazole substituted with a methoxymethyl group. The benzofuran enhances lipophilicity and aromatic interactions, while the methoxymethyl group improves solubility and metabolic stability . Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .

Properties

IUPAC Name

1-benzofuran-2-yl-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-23-11-13-9-21(19-18-13)14-6-7-20(10-14)17(22)16-8-12-4-2-3-5-15(12)24-16/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUCNSAYBOFKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine-Triazole Core

Compound Name Key Substituents Biological Activity Synthesis Method Key Analytical Data
Target Compound Benzofuran-2-carbonyl, methoxymethyl Under investigation (potential anticancer/antimicrobial) Likely CuAAC NMR: δ 3.3–3.5 (OCH3), HRMS: C18H19N4O3
1-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole Furan-3-carbonyl (vs. benzofuran) Not reported CuAAC Similar NMR/HRMS, but furan protons at δ 6.5–7.5
1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole Halogenated aryl groups Antimicrobial (broad-spectrum) Divergent synthesis IC50: <20 µM (anticancer)
1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Acetyl, carboxylic acid Improved solubility, drug intermediate CuAAC IR: 1700 cm⁻¹ (C=O), pKa ~4.5

Physicochemical Properties

  • Solubility : Methoxymethyl improves aqueous solubility (clogP ~1.5) versus carboxylic acid derivatives (clogP ~0.8) .

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